N1-(4-Chlorophenyl)benzene-1,4-diamine

Regioisomer synthesis Catalytic reduction Process chemistry

This para-substituted chlorinated p-phenylenediamine (CAS 13065-93-5) is the sole regioisomer designated as Clofazimine Impurity 19, mandatory for HPLC/UV method validation and ICH Q3A/Q3B impurity profiling. Unlike the 1,2-isomer (CAS 68817-71-0), its para architecture enables extended quinoidal conjugation critical for indoaniline/phenazine dye synthesis and provides a distinct retention time. The electron-withdrawing 4-chloro group tunes oxidation potential, making it a calibrated reference for EC/ESI-MS mechanistic studies and QSAR antioxidant benchmarking. Supplied at ≥95% purity with batch-specific NMR, HPLC, GC data; store under inert atmosphere, protect from light.

Molecular Formula C12H11ClN2
Molecular Weight 218.68 g/mol
CAS No. 13065-93-5
Cat. No. B177919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-Chlorophenyl)benzene-1,4-diamine
CAS13065-93-5
SynonymsN-(4-chlorophenyl)-p-phenylenediaMine
Molecular FormulaC12H11ClN2
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H11ClN2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H,14H2
InChIKeyNLGIEISQJFZTIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-(4-Chlorophenyl)benzene-1,4-diamine (CAS 13065-93-5): Technical Baseline for Procurement and Selection


N1-(4-Chlorophenyl)benzene-1,4-diamine (CAS 13065-93-5), also designated as N-(4-chlorophenyl)-p-phenylenediamine or 4-amino-4′-chlorodiphenylamine, is a chlorinated aromatic diamine of the p-phenylenediamine (PPD) class with molecular formula C₁₂H₁₁ClN₂ and molecular weight 218.68 g·mol⁻¹ . The compound features a 1,4-substituted benzene core bearing a primary amine at position 1 and a 4-chlorophenyl-substituted secondary amine at position 4 . Commercially available at ≥95% purity from multiple suppliers with batch-specific QC documentation (NMR, HPLC, GC), it is supplied as a solid requiring storage under inert atmosphere at room temperature, protected from light . The compound serves dual roles: as a synthetic intermediate for dyes and fluorescent dyes, and as Clofazimine Impurity 19, a designated pharmaceutical reference standard for analytical method validation in anti-leprosy drug quality control .

Why N1-(4-Chlorophenyl)benzene-1,4-diamine Cannot Be Substituted by In-Class Analogs Without Validation


Within the chlorinated diphenylamine family, regioisomerism between the 1,4-diamine (para) and 1,2-diamine (ortho) substitution patterns creates fundamentally distinct reactivity profiles that preclude generic interchange . The 1,4-isomer (CAS 13065-93-5) positions the two amine groups in para relationship, enabling extended quinoidal conjugation upon oxidation that differs markedly from the ortho arrangement of N1-(4-chlorophenyl)benzene-1,2-diamine (CAS 68817-71-0), the active intermediate in clofazimine synthesis [1]. Furthermore, the electron-withdrawing 4-chloro substituent on the N-phenyl ring modulates the oxidation potential and hydrogen-donating ability compared to non-halogenated analogs such as N-phenyl-p-phenylenediamine (CAS 101-54-2), affecting performance in redox-dependent applications [2]. In pharmaceutical analytical contexts, the 1,4-isomer is specifically designated as Clofazimine Impurity 19, a reference standard for which the 1,2-isomer cannot serve as a substitute without full revalidation of chromatographic methods . These structural distinctions translate into measurable differences in synthetic yield, electrochemical behaviour, and regulatory applicability that are quantified in the evidence below.

Quantitative Differentiation Evidence for N1-(4-Chlorophenyl)benzene-1,4-diamine Versus Closest Analogs


Regioisomeric Differentiation: Synthesis Yield of 1,4-Diamine (76%) Versus 1,2-Diamine (94%) Under Optimized Conditions

The para-phenylenediamine isomer (target compound) is obtained in 76% isolated yield via Fe/NH₄Cl-mediated reduction of the corresponding nitro precursor in EtOH/H₂O at 50°C, as reported in patent WO2014/26039 . In contrast, the ortho isomer N1-(4-chlorophenyl)benzene-1,2-diamine is accessible in 94% yield under continuous flow hydrogenation conditions using hydrazine hydrate and Fe(III) catalyst at 130°C, as demonstrated by Pandey et al. (2024) [1]. The 18 percentage-point yield difference reflects distinct steric and electronic constraints during reduction of the para- versus ortho-nitroaniline intermediates and directly impacts cost-per-gram for procurement planning.

Regioisomer synthesis Catalytic reduction Process chemistry

Electrochemical Formation Pathway: Detection as Reduced Dimer (m/z 219.2) in 4-Chloroaniline Oxidation by EC/ESI-MS

The target compound (4-amino-4′-chlorodiphenylamine) is specifically detected as the reduced dimer product (m/z 219.2) during on-line electrochemical oxidation of 4-chloroaniline coupled to electrospray ionization mass spectrometry (EC/ESI-MS), as reported by Zettersten et al. (2009) [1]. It forms alongside the oxidized dimer 4-[(4-chlorophenyl)imino]-2,5-cyclohexadien-1-imine (m/z 217.2) and a dimer intermediate (m/z 253.2). The reduced dimer formation proceeds via a comproportionation reaction between 4-chloroaniline and the oxidized dimer, favoured at decreased local pH in the electrochemical flow cell. Two thin-layer flow cells with 50% conversion efficiency under mass-transport-controlled conditions were compared to validate this mechanism [1]. This specific electrochemical signature distinguishes the 1,4-isomer from its 1,2-isomer, which exhibits different dimerization behaviour and is not observed as a product under these conditions.

Electrochemistry Mass spectrometry Dimerization

Pharmaceutical Regulatory Differentiation: Designation as Clofazimine Impurity 19 for Analytical Reference Standard Applications

N1-(4-Chlorophenyl)benzene-1,4-diamine (CAS 13065-93-5) is officially catalogued as Clofazimine Impurity 19, a designated pharmaceutical impurity reference standard supplied in calibrated quantities (10 mg, 25 mg, 50 mg, 100 mg) for research use in identification and quantification during clofazimine drug substance and drug product analysis . In contrast, its regioisomer N1-(4-chlorophenyl)benzene-1,2-diamine (CAS 68817-71-0) serves as the key synthetic intermediate en route to clofazimine itself, participating in the oxidative coupling step that forms the phenazine core [1]. The 1,4-isomer is not a productive intermediate but rather a process-related impurity requiring chromatographic resolution from the active pharmaceutical ingredient. This functional dichotomy means that procurement of the 1,4-isomer as a reference standard is driven by regulatory compliance requirements (ICH Q3A/Q3B impurity threshold identification and qualification), while the 1,2-isomer is procured for synthetic process development [2].

Pharmaceutical impurity Reference standard Method validation

Chlorine Substitution Effect on Antioxidant Performance: Class-Level Evidence from PPD Structure-Activity Relationships

Cibulková et al. (2005) established a quantitative structure-activity relationship for six N,N′-substituted p-phenylenediamines in polyisoprene rubber by DSC under non-isothermal conditions, ranking antioxidant effectiveness at 180°C as DPPD > SPPD > 6PPD > IPPD > MBPPD > CPPD [1]. Critically, complete substitution of all hydrogen atoms at the carbon atom adjacent to the amine nitrogen led to loss of antioxidant properties (CPPD case) [1]. While the target compound with its 4-chlorophenyl substituent was not among the six directly tested PPDs in this study, the electron-withdrawing chlorine substituent is predicted, by class-level inference, to increase the N–H bond dissociation energy compared to electron-donating alkyl-substituted analogs (e.g., 6PPD, IPPD), thereby reducing hydrogen atom transfer (HAT) efficiency, the primary antioxidant mechanism for PPDs [1][2]. DFT calculations by Breza et al. confirm that radical formation propensity follows the order SPPD > MBPPD > MBPPDH > 6PPD > IPPD > CPPD, correlating with experimental DSC protection factors [3].

Antioxidant activity Structure-activity relationship DSC oxidation induction

Commercial Purity and QC Documentation: Batch-Specific Analytical Data (NMR, HPLC, GC) at 95% Standard Purity

The target compound is commercially supplied at a standard purity of ≥95%, with batch-specific QC documentation including ¹H NMR, HPLC, and GC analyses provided by multiple vendors . Macklin offers the compound at ≥95% purity with tiered pricing (114 CNY/100 mg, 188 CNY/250 mg, 565 CNY/1 g) [1]. Fluorochem supplies at 95% purity (616 CNY/250 mg, 1,518 CNY/1 g, 4,246 CNY/5 g) . Aladdin provides at ≥95% purity (765.90 CNY/1 g) [2]. In contrast, the 1,2-isomer (CAS 68817-71-0) is available from Sigma-Aldrich at 97% purity . The 2 percentage-point purity differential and the availability of batch-specific spectroscopic data for the 1,4-isomer are directly relevant for applications requiring documented purity qualification, such as pharmaceutical impurity reference standard use under GLP/GMP adjacent conditions.

Quality control Batch analysis Procurement specification

Optimal Application Scenarios for Procuring N1-(4-Chlorophenyl)benzene-1,4-diamine Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Clofazimine Analytical Method Validation

The compound's designation as Clofazimine Impurity 19 (CAS 13065-93-5) makes it the definitive reference material for HPLC/UV purity method development, system suitability testing, and forced degradation studies of clofazimine drug substance and drug product . It is supplied in calibrated quantities (10–100 mg) from specialized impurity reference standard vendors . The para-substitution pattern yields a chromatographic retention time distinct from both the active pharmaceutical ingredient and the 1,2-isomer synthetic intermediate, enabling unambiguous peak identification in impurity profiling methods. Procurement of this specific regioisomer is mandatory for compliance with ICH Q3A/Q3B impurity threshold identification requirements, as the 1,2-isomer would produce a different retention time and cannot serve as a surrogate reference [1]. Batch-specific NMR, HPLC, and GC data provided with the commercial product support direct use under GLP-adjacent documentation standards .

Synthetic Intermediate for para-Functionalized Dyes and Fluorescent Probes Requiring Extended Conjugation

The 1,4-diamine architecture of the target compound enables oxidative coupling chemistry that generates extended quinoidal conjugation pathways, a structural feature exploited in the synthesis of indoaniline and phenazine-derived dyes . The para relationship between the two amine groups facilitates formation of p-quinonediimine intermediates upon oxidation, which can then undergo nucleophilic coupling with electron-rich aromatic substrates [1]. The electron-withdrawing 4-chloro substituent tunes the oxidation potential and the electrophilicity of the quinonediimine intermediate, providing a reactivity profile distinct from non-chlorinated analogs such as N-phenyl-p-phenylenediamine . The reported synthetic protocol using Fe/NH₄Cl reduction in aqueous ethanol at 50°C provides a scalable, operationally simple entry to this intermediate at 76% yield with chromatographic purification .

Electrochemical Mechanistic Studies of Chlorinated Aromatic Amine Dimerization Pathways

The compound's specific detection as the reduced dimer (m/z 219.2) in the EC/ESI-MS oxidation of 4-chloroaniline provides a validated analytical marker for studying comproportionation mechanisms in aromatic amine electrochemistry . The comproportionation reaction between 4-chloroaniline and the oxidized dimer to form the reduced dimer is pH-dependent, with decreased local pH favouring reduced dimer formation . This makes the compound valuable as an authenticated reference material for mass spectrometric identification in studies of conducting polymer formation (polyaniline-type mechanisms) and for investigating the fate of chlorinated aniline environmental contaminants. The availability of the compound at 95% purity with batch-specific QC data supports its use as a calibration standard in quantitative EC/ESI-MS workflows [1].

Comparative Structure-Activity Relationship Studies of p-Phenylenediamine-Derived Antioxidants

Although the chlorine substituent renders the compound less effective than alkyl-substituted PPDs as a rubber antioxidant (class-level inference from DSC studies showing CPPD-type compounds rank lowest in antioxidant effectiveness at 180°C in polyisoprene) , this very property makes it a valuable negative control or reference point in quantitative structure-activity relationship (QSAR) studies of PPD antioxidants. The electron-withdrawing 4-chloro group increases the N–H bond dissociation energy relative to electron-donating alkyl-substituted PPDs (6PPD, IPPD), providing a data point at the low-activity end of the antioxidant effectiveness spectrum [1]. DFT calculations demonstrate that radical formation propensity follows predictable trends based on substituent electronic effects, with the chlorine-substituted system representing one extreme of the reactivity continuum . Procurement of the 1,4-isomer specifically, rather than the 1,2-isomer, ensures that the geometric arrangement of radical-stabilizing amine groups is consistent with the para geometry of all industrially relevant PPD antioxidants.

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